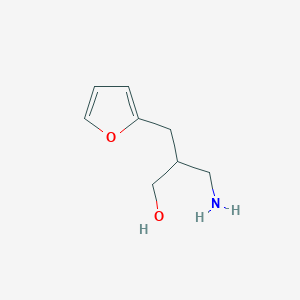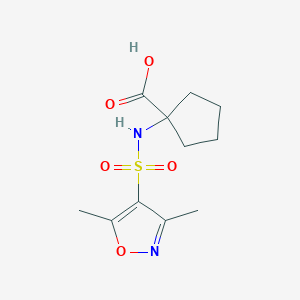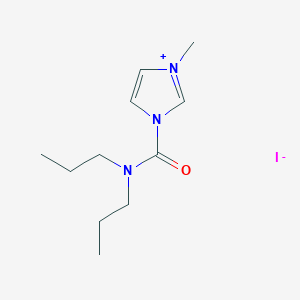
3-Amino-2-(2-furylmethyl)-1-propanol
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information available on the synthesis of “3-Amino-2-(2-furylmethyl)-1-propanol”, there are related compounds that have been synthesized. For instance, new 2-amino-1,3,4-oxadiazole derivatives have been synthesized and screened for their antibacterial activity .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources .Wissenschaftliche Forschungsanwendungen
Cardioselective Beta-Adrenergic Blocking Agents
A study highlights the synthesis of 1-amino-3-aryloxy-2-propanols for cardioselective beta-blockade. Among the synthesized compounds, one with optimal potency and selectivity was selected for clinical trials, indicating potential applications in cardiovascular medicine (Hoefle et al., 1975).
Synthetic Studies on Oxirane Compounds
Research on the ammonolysis of 2,3-epoxy-3-phenyl-1-propanol produced 1-phenyl-1-amino-2, 3-propanediol, demonstrating the compound's role in synthetic organic chemistry and potentially in the synthesis of polymers or as an intermediate in pharmaceuticals (SuamiTetsuo et al., 1956).
Solvatochromism and Molecular Interactions
A study on hydrophilically functionalized aromatic amino ketones containing furan rings investigated molecular interactions in various solvents. This research could have implications for understanding solvatochromic behaviors in materials science and the design of molecular sensors (Mohamed El-Sayed et al., 2003).
Inhibitors of Cholesteryl Ester Transfer Protein
Compounds including 2-furyl analogues were prepared as potent inhibitors of cholesteryl ester transfer protein (CETP), indicating potential therapeutic applications in treating cardiovascular diseases (Massa et al., 2001).
Paternò-Büchi Reaction
The photochemical reaction between aromatic carbonyl compounds and 3-furylmethanol derivatives was studied, showing high regioselectivity and potential applications in organic synthesis and photochemistry (D’Auria et al., 2008).
Hydrogen Bonding and Polymorphism
The reaction of 3-amino-1-propanol with quinoline-2-carboxylic acid was explored, revealing insights into hydrogen bonding and polymorphism in amino alcohol salts. This has implications for crystal engineering and the design of materials with specific properties (Podjed & Modec, 2022).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(aminomethyl)-3-(furan-2-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c9-5-7(6-10)4-8-2-1-3-11-8/h1-3,7,10H,4-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBJHOJKHDSICH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CC(CN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tert-butyl N-[1-(piperidin-2-yl)ethyl]carbamate](/img/structure/B1523079.png)


![3-Amino-4-[(2-methoxyethyl)amino]benzene-1-sulfonamide](/img/structure/B1523084.png)





